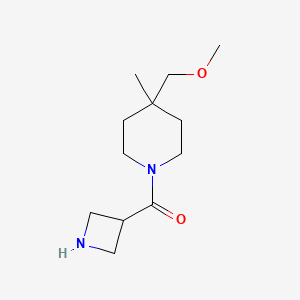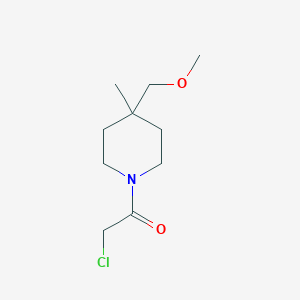
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone
Descripción general
Descripción
4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone, or FMPM, is a synthetic compound used in a variety of scientific research applications. It is a fluorinated quaternary ammonium compound that has been found to be highly active in many biological systems. FMPM is an important tool in the study of biological processes, as it can be used to modify the behavior of proteins, enzymes, and other molecules. FMPM has been used to study the structure and function of proteins, enzymes, and other molecules, as well as to investigate the biochemical and physiological effects of drugs.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Compounds with structures related to piperidine and fluorinated methanones often play a critical role in synthetic chemistry. For example, nucleophilic aromatic substitution reactions involving piperidine derivatives can be crucial for synthesizing complex organic molecules (Pietra & Vitali, 1972). These reactions are fundamental in the production of pharmaceuticals, agrochemicals, and materials science. Additionally, strategies for synthesizing spiropiperidines, which are valuable in drug discovery, highlight the versatility of piperidine scaffolds in accessing new chemical spaces (Griggs, Tape, & Clarke, 2018).
Pharmacological Research
In pharmacology, arylcycloalkylamines, including piperidine derivatives, are explored for their binding affinity to D2-like receptors, showcasing the importance of structural motifs similar to the queried compound in developing antipsychotic agents (Sikazwe et al., 2009). These studies contribute to understanding how modifications in the piperidine ring influence pharmacological activity, which is crucial for designing new therapeutic agents.
Biotechnological and Environmental Applications
On a broader scale, research into methanotrophs (microorganisms that metabolize methane) can indirectly relate to fluoromethylated compounds, as these organisms have potential in bioconversion processes and environmental remediation (Strong, Xie, & Clarke, 2015). Understanding the metabolism and application of methanotrophs can offer insights into how similar compounds might be used in environmental technology and bioremediation.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that 4,4-disubstituted n-benzyl piperidines have shown activity against different viruses .
Biochemical Pathways
It is known that tertiary aliphatic amines are biotransformed through a reversible reaction into tertiary amine oxides .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
It is known that piperidine derivatives have shown activity against different viruses .
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
[4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c1-13(10-14)4-8-16(9-5-13)12(17)11-2-6-15-7-3-11/h11,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHDAPCNWXDGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CCNCC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















